molecular formula C20H17N3O2S B2958248 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide CAS No. 844836-91-5

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2958248
CAS RN: 844836-91-5
M. Wt: 363.44
InChI Key: DCJUHAOXNCAPEO-UHFFFAOYSA-N
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Description

The compound “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide” is a complex organic molecule that contains a benzofuro[3,2-d]pyrimidine core structure . This core structure is common in many bioactive compounds and pharmaceuticals .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds such as benzofuro[3,2-b]pyridine derivatives have been synthesized from aurone-derived α,β-unsaturated imines and activated terminal alkynes . The reaction is mediated by triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzofuro[3,2-d]pyrimidine core is a fused ring system that includes a benzene ring, a furan ring, and a pyrimidine ring .

Scientific Research Applications

I have conducted several searches to find scientific research applications for the compound known as “N-(3,5-dimethylphenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide”, also referred to as “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3,5-dimethylphenyl)acetamide” or “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide”. Unfortunately, the searches did not yield specific applications for this compound.

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-12-7-13(2)9-14(8-12)23-17(24)10-26-20-19-18(21-11-22-20)15-5-3-4-6-16(15)25-19/h3-9,11H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJUHAOXNCAPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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